molecular formula C5H2F4N2 B155154 4-Amino-2,3,5,6-tetrafluoropyridine CAS No. 1682-20-8

4-Amino-2,3,5,6-tetrafluoropyridine

Cat. No. B155154
Key on ui cas rn: 1682-20-8
M. Wt: 166.08 g/mol
InChI Key: PLVFNMQHMRRBAA-UHFFFAOYSA-N
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Patent
US04681873

Procedure details

A mixture of 20.0 g (118 mmol) of pentafluoropyridine (Aldrich Chemical Company, Milwaukee, Wis., USA) and 40 ml of concentrated aqueous ammonia was heated on a steam bath for two hours in a sealed stainles steel reaction vessel. The vessel and contents were cooled to room temperature and the resulting suspension suspension was partitioned between water and diethyl ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[N:7]=[C:6]([F:8])[C:5]([F:9])=[C:4](F)[C:3]=1[F:11].[NH3:12]>>[NH2:12][C:4]1[C:3]([F:11])=[C:2]([F:1])[N:7]=[C:6]([F:8])[C:5]=1[F:9]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=C(C(=C(C(=N1)F)F)F)F
Name
Quantity
40 mL
Type
reactant
Smiles
N
Step Two
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting suspension suspension was partitioned between water and diethyl ether

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NC(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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